1,3-Dioxolane, 4-ethyl-2-phenyl-
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Overview
Description
1,3-Dioxolane, 4-ethyl-2-phenyl- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals, which are cyclic ethers with two oxygen atoms in a five-membered ring. This compound is characterized by the presence of an ethyl group at the 4-position and a phenyl group at the 2-position of the dioxolane ring. It is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
1,3-Dioxolane, 4-ethyl-2-phenyl- can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For example, the preparation of 1,3-dioxolane can be achieved by reacting 1,2-diol with acetone under acidic conditions . Industrial production methods often involve the continuous removal of water from the reaction mixture using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the formation of the desired product .
Chemical Reactions Analysis
1,3-Dioxolane, 4-ethyl-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation, lithium aluminium hydride (LiAlH₄) for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can lead to the formation of carboxylic acids, while reduction with LiAlH₄ can produce alcohols .
Scientific Research Applications
1,3-Dioxolane, 4-ethyl-2-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a protecting group for carbonyl compounds, allowing selective reactions to occur without affecting the protected functional group In biology, it can be used as a building block for the synthesis of biologically active moleculesIn industry, it is used in the synthesis of polymers, rubber goods, and paint-and-lacquer materials .
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 4-ethyl-2-phenyl- involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring with two oxygen atoms, which can effectively protect the carbonyl group from unwanted reactions . The molecular targets and pathways involved in its action depend on the specific application and the nature of the compounds it interacts with.
Comparison with Similar Compounds
1,3-Dioxolane, 4-ethyl-2-phenyl- can be compared with other similar compounds such as 1,3-dioxane and 1,2-dioxolane. While 1,3-dioxane has a six-membered ring with two oxygen atoms, 1,2-dioxolane has a five-membered ring with adjacent oxygen atoms . The unique structure of 1,3-Dioxolane, 4-ethyl-2-phenyl- provides it with specific properties and reactivity that distinguish it from these similar compounds .
Properties
CAS No. |
176444-66-9 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-ethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChI Key |
KTFCOAMFYXAAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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